2-Ethyl-1-fluoro-4-nitrobenzene
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Overview
Description
2-Ethyl-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzene, characterized by the presence of an ethyl group, a fluoro group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-fluoro-4-nitrobenzene typically involves the nitration of 3-fluoroacetophenone with a nitration reagent to obtain 1-(5-fluoro-2-nitrophenyl)ethanone. This intermediate is then reduced using a reducing agent to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene. Finally, the compound undergoes iodination to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and reduction processes, similar to those used in laboratory synthesis, but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3).
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Reduction: 2-Ethyl-1-fluoro-4-aminobenzene.
Oxidation: 2-Fluoro-4-nitrobenzoic acid.
Scientific Research Applications
2-Ethyl-1-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-fluoro-4-nitrobenzene primarily involves its interactions with electrophiles and nucleophiles. The presence of the nitro group makes the compound an electron-deficient aromatic system, which can readily undergo electrophilic aromatic substitution reactions. The fluoro group influences the reactivity and orientation of these reactions by withdrawing electron density from the benzene ring .
Comparison with Similar Compounds
4-Ethyl-1-fluoro-2-nitrobenzene: Similar structure but with different positions of the substituents.
2-Ethyl-4-fluoro-1-nitrobenzene: Another positional isomer with similar functional groups.
Uniqueness: 2-Ethyl-1-fluoro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which affects its chemical reactivity and potential applications. The presence of both electron-withdrawing (fluoro and nitro) and electron-donating (ethyl) groups on the benzene ring creates a distinct electronic environment that influences its behavior in chemical reactions.
Properties
IUPAC Name |
2-ethyl-1-fluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYNWPOUAMKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369854-05-6 |
Source
|
Record name | 2-ethyl-1-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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